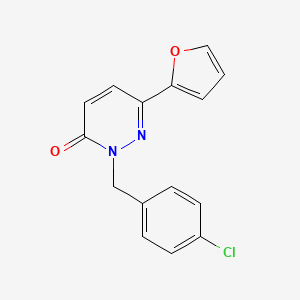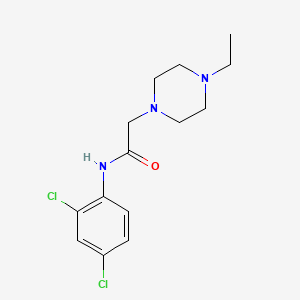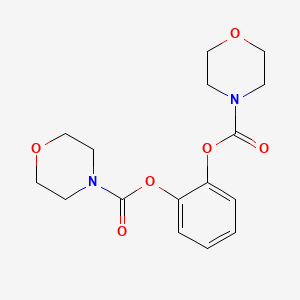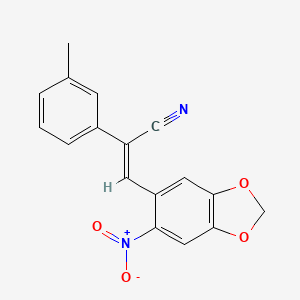![molecular formula C17H19N3O2 B5304254 N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)
N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide, commonly known as DAA or Darolutamide, is a non-steroidal androgen receptor antagonist (AR) that is used in the treatment of prostate cancer. DAA is a relatively new drug that was approved by the FDA in 2019 for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC).
Aplicaciones Científicas De Investigación
DAA has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to be effective in reducing the risk of metastasis and increasing overall survival in patients with nmCRPC. DAA has also been studied for its potential use in combination with other therapies, such as chemotherapy and radiation therapy.
Mecanismo De Acción
DAA functions as an N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide antagonist, which means that it blocks the binding of androgens to the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide. This results in the inhibition of N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide-mediated signaling pathways, which are involved in the growth and proliferation of prostate cancer cells. DAA also induces apoptosis, or programmed cell death, in prostate cancer cells.
Biochemical and Physiological Effects:
DAA has been shown to have a favorable safety profile and minimal side effects in clinical trials. It does not cause the side effects associated with other N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide antagonists, such as hot flashes and fatigue. DAA has also been shown to have a low potential for drug-drug interactions, which is important for patients who are taking multiple medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAA has several advantages for use in lab experiments. It has a high level of purity, which allows for accurate and reproducible results. DAA is also highly selective for the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide, which reduces the potential for off-target effects. However, DAA is expensive and may not be accessible for all research labs.
Direcciones Futuras
There are several future directions for the study of DAA. One area of interest is the potential use of DAA in combination with other therapies for the treatment of prostate cancer. Another area of interest is the potential use of DAA in other types of cancer, such as breast cancer and ovarian cancer. Additionally, further research is needed to better understand the molecular mechanisms of DAA and its effects on the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide signaling pathway.
Conclusion:
DAA is a promising new drug for the treatment of prostate cancer. Its unique mechanism of action and favorable safety profile make it a valuable addition to the current treatment options for nmCRPC. Further research is needed to fully understand the potential of DAA in the treatment of prostate cancer and other types of cancer.
Métodos De Síntesis
The synthesis of DAA involves the reaction of 2,4-dimethylphenyl isocyanate with N-(4-aminophenyl)acetamide in the presence of a base. This reaction results in the formation of DAA, which is then purified through a series of chromatographic techniques. The purity of DAA is crucial for its use in research and clinical applications.
Propiedades
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-4-9-16(12(2)10-11)20-17(22)19-15-7-5-14(6-8-15)18-13(3)21/h4-10H,1-3H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVTZQCRQMMBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,4-dimethylphenyl)carbamoylamino]phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)

![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)



![butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)
![2-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304272.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)